3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid

説明

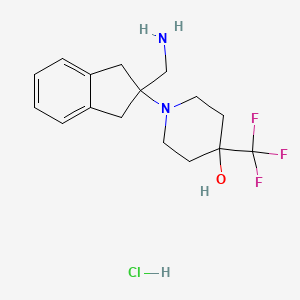

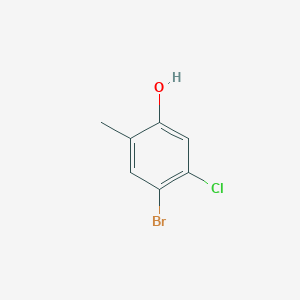

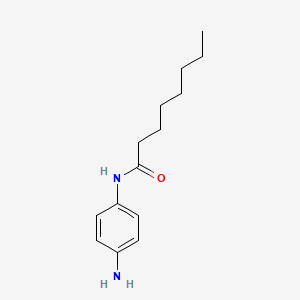

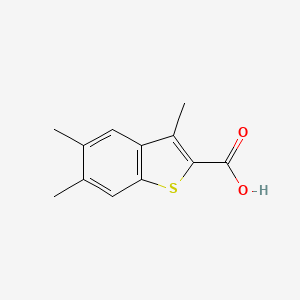

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid (TBCA) is a benzothiophene-2-carboxylic acid derivative with the chemical formula C12H12O2S . It is used as a high-quality reference standard for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of TBCA consists of a benzothiophene ring substituted with three methyl groups and a carboxylic acid group . The molecular weight is 220.29 g/mol .科学的研究の応用

-

Synthesis of Benzothiophenes

- Field : Chemical Science

- Application : Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Method : The synthesis involves an aryne reaction with alkynyl sulfides. A wide range of 3-substituted benzothiophenes were synthesized .

- Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Electrochemically-Promoted Synthesis of Benzothiophene

- Field : Chemical Science

- Application : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

- Method : Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

- Results : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

- Natural Source and Bioactivity of Benzofuran Derivatives

- Field : Pharmacology

- Application : Benzofuran compounds, which are structurally similar to benzothiophenes, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Method : These compounds are often isolated from natural sources and tested for their bioactivity using various in vitro and in vivo assays .

- Results : For example, a benzofuran derivative found in Eupatorium adenophorum has shown antiviral effects against RSV LONG and A2 strains .

- Antibacterial Potential of Benzothiazole Derivatives

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives, which are structurally similar to benzothiophenes, have shown potential as antibacterial agents . They have been found to inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

- Method : The antibacterial activity of these compounds is typically assessed using in vitro assays, where the minimum inhibitory concentration (MIC) of the compound against various bacterial strains is determined .

- Results : Some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli .

将来の方向性

TBCA, like other thiophene derivatives, can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Future directions may include further exploration of its potential applications in these areas.

特性

IUPAC Name |

3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGVPJKKIFLXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。